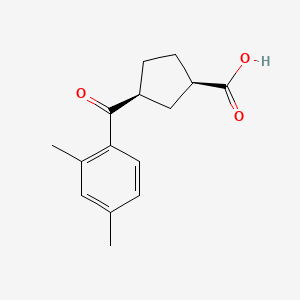

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid: is an organic compound with the molecular formula C15H18O3 It is characterized by the presence of a cyclopentane ring substituted with a 2,4-dimethylbenzoyl group and a carboxylic acid group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid typically involves the following steps:

Formation of the Cyclopentane Ring: The cyclopentane ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the 2,4-Dimethylbenzoyl Group: The 2,4-dimethylbenzoyl group can be introduced via Friedel-Crafts acylation using 2,4-dimethylbenzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, such as the carbonation of a Grignard reagent derived from the cyclopentane ring.

Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. These methods may include continuous flow processes and the use of green chemistry principles to minimize waste and energy consumption.

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the benzoyl ring, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions can target the carbonyl group of the benzoyl moiety, converting it to an alcohol.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) in the presence of catalysts.

Major Products:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted benzoyl derivatives.

Aplicaciones Científicas De Investigación

Chemistry:

Synthesis of Complex Molecules: The compound can serve as a building block for the synthesis of more complex organic molecules.

Catalysis: It may be used as a ligand in catalytic reactions.

Biology and Medicine:

Biological Studies: Used in studies to understand its interactions with biological molecules.

Industry:

Material Science: Potential use in the development of new materials with specific properties.

Chemical Manufacturing: Used as an intermediate in the production of other chemicals.

Mecanismo De Acción

The mechanism of action of cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions, while the benzoyl group can participate in π-π interactions with aromatic systems. These interactions can influence the compound’s reactivity and its effects in various applications.

Comparación Con Compuestos Similares

- cis-3-(2,3-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

- cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid

Comparison:

- Structural Differences: The position of the methyl groups on the benzoyl ring differs among these compounds, leading to variations in their chemical properties and reactivity.

- Unique Features: cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is unique due to the specific positioning of the methyl groups, which can influence its steric and electronic properties, making it distinct in its reactivity and potential applications.

Actividad Biológica

Cis-3-(2,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and anti-inflammatory effects, mechanisms of action, and synthesis methods.

- Molecular Formula : C₁₅H₁₈O₃

- Molecular Weight : 246.31 g/mol

- Appearance : White to off-white solid

- Functional Groups : Contains a cyclopentane ring, a carboxylic acid group, and a 2,4-dimethylbenzoyl substituent.

Antimicrobial Properties

Research indicates that this compound exhibits potential effectiveness against various bacterial strains. Preliminary studies suggest that it may inhibit the growth of certain Gram-positive and Gram-negative bacteria, although specific Minimum Inhibitory Concentration (MIC) values are yet to be established.

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in experimental models. This effect may be attributed to its ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines or enzymes involved in the inflammatory response.

The exact mechanism of action for this compound is not fully elucidated. However, it is believed to interact with biological targets such as enzymes or receptors, influencing their activity through:

- Hydrogen Bonding : Interactions with functional groups on target proteins.

- Hydrophobic Interactions : Stabilizing binding through non-polar regions.

- π-π Stacking : Aromatic interactions that may enhance binding affinity.

Comparative Analysis with Similar Compounds

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| cis-3-(3,4-Dimethylbenzoyl)cyclopentane-1-carboxylic acid | C₁₅H₁₈O₃ | Different benzoyl substitution pattern |

| cis-2-(3,4-Dimethylbenzoyl)cyclohexane-1-carboxylic acid | C₁₆H₂₀O₃ | Cyclohexane ring instead of cyclopentane |

| 3-(2-Methylbenzoyl)cyclopentane-1-carboxylic acid | C₁₄H₁₈O₃ | Fewer methyl substitutions on the benzene ring |

The structural differences among these compounds may lead to variations in their biological activities and pharmacological profiles .

Synthesis Methods

Several synthetic routes have been explored for the preparation of this compound. These methods typically involve:

- Aldol Condensation : Formation of the cyclopentane framework followed by the introduction of the dimethylbenzoyl group.

- Carboxylation Reactions : Addition of carboxylic acid functionalities at specific positions on the cyclopentane ring.

- Functional Group Transformations : Modifying existing functional groups to achieve the desired structure.

Each method varies in yield and purity based on reaction conditions such as temperature, solvent choice, and catalyst use.

Case Studies and Research Findings

Recent studies have focused on evaluating the biological activity of related compounds and their derivatives. For example:

- A study demonstrated that structurally similar compounds exhibited significant antimicrobial activity against specific bacterial strains, suggesting a potential for developing new antimicrobial agents based on this scaffold .

- Another investigation into anti-inflammatory properties highlighted the compound's ability to reduce edema in animal models when administered at specific dosages.

Propiedades

IUPAC Name |

(1R,3S)-3-(2,4-dimethylbenzoyl)cyclopentane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O3/c1-9-3-6-13(10(2)7-9)14(16)11-4-5-12(8-11)15(17)18/h3,6-7,11-12H,4-5,8H2,1-2H3,(H,17,18)/t11-,12+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCKRTGYZDFMFMB-NWDGAFQWSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)C2CCC(C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C(=O)[C@H]2CC[C@H](C2)C(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.